molecular formula C16H23NO3S2 B1668549 N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine CAS No. 145775-14-0

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine

Cat. No. B1668549
M. Wt: 341.5 g/mol
InChI Key: FGXXIAHRYGHABD-KZUDCZAMSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using spectroscopic methods such as NMR, IR, and mass spectrometry.



Synthesis Analysis

This would involve a detailed step-by-step procedure of how the compound can be synthesized from readily available starting materials. It would also include the reaction conditions, reagents, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography can be used to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the reaction conditions would be studied.



Physical And Chemical Properties Analysis

This would include studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.


Scientific Research Applications

Atriopeptidase Inhibition

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine has been identified as a potent inhibitor of atriopeptidase, a neutral endopeptidase. This was discovered in a study that evaluated a series of N-(3-mercaptoacyl) amino acid derivatives for their ability to inhibit atriopeptidase both in vitro and in vivo. The compound showed optimum activity for derivatives of methionine and S-alkylcysteines, suggesting potential applications in cardiovascular therapeutics (Neustadt et al., 1994).

High-Performance Liquid Chromatography

Another study utilized high-performance liquid chromatography (HPLC) for the determination of this compound, focusing on its role as an active metabolite of an atriopeptidase inhibitor prodrug. This method was validated for clinical pharmacokinetic studies, highlighting its importance in understanding the pharmacokinetics of related compounds (Alton et al., 1992).

Protein Synthesis Studies

In a study examining protein synthesis in vitro, it was found that when incubated with methionine, the proteins in mitochondria from rat liver retained radioactivity not removed by washing with trichloroacetic acid, alcohol, or ether. This suggests that compounds like N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine could have implications for understanding the mechanisms of protein synthesis and metabolism in biological systems (Canellakis & Tarver, 1953).

Synthesis of Methionine Containing Peptides

This compound is also relevant in the synthesis of methionine-containing peptides. A specific method called methionine chemical ligation utilizes thioester formation at the C-terminus of the ligation site and is important for peptide synthesis research (Pachamuthu & Schmidt, 2003).

Enzymatic Formation of Methylthiol Esters

Methyl mercaptan, formed from methionine, is known to be involved in various enzymatic processes. This knowledge enhances understanding of biological processes involving sulfur compounds and could have implications in enzymology and metabolic studies (Black & Wright, 1956).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards. It would also include safety precautions that need to be taken while handling the compound.


Future Directions

This would involve predicting potential applications of the compound based on its properties and behavior.


Please note that the actual analysis would require laboratory experiments and cannot be done just by searching the web. If you have access to a lab and the necessary equipment, you could potentially carry out these analyses yourself. Otherwise, you might need to collaborate with a research institution or a company that provides chemical analysis services. Please remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXIAHRYGHABD-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932689
Record name N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine

CAS RN

145775-14-0
Record name Cgs 26129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
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N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine

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